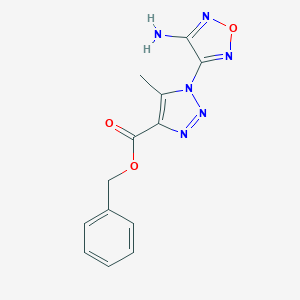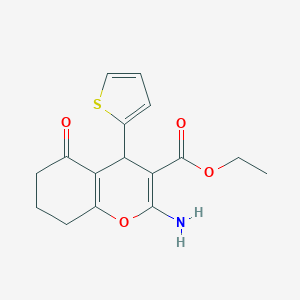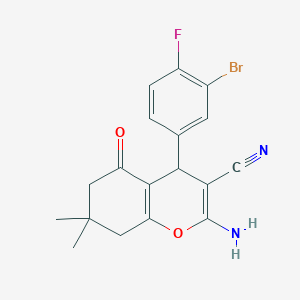![molecular formula C26H37NO4 B393546 (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate](/img/structure/B393546.png)
(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate include other complex organic molecules with similar core structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H37NO4 |
|---|---|
Molecular Weight |
427.6g/mol |
IUPAC Name |
[(6S,7S,11R,14S)-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]-7,11-dimethyl-14-pentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-enyl] acetate |
InChI |
InChI=1S/C26H37NO4/c1-15(27-31-17(3)29)26-14-19(26)13-23-21-7-6-18-12-20(30-16(2)28)8-10-24(18,4)22(21)9-11-25(23,26)5/h6,19-23H,7-14H2,1-5H3/b27-15+/t19?,20-,21?,22?,23?,24-,25-,26-/m0/s1 |
InChI Key |
GGQIDQJAIYDGEX-HNMVVSPGSA-N |
SMILES |
CC(=NOC(=O)C)C12CC1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Isomeric SMILES |
C/C(=N\OC(=O)C)/[C@@]12CC1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C |
Canonical SMILES |
CC(=NOC(=O)C)C12CC1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B393463.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B393465.png)




![2-amino-4-(3-methyl-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393473.png)
![2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B393474.png)

![2-[(4-Cyano-1-methyl-5,6,7,8-tetrahydro-3-isoquinolinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393480.png)


![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B393484.png)

